![molecular formula C24H23N3O3S2 B2448290 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 683259-82-7](/img/structure/B2448290.png)
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of sulfonamide-based inhibitors that have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Antibacterial and Antifungal Properties
4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide and its derivatives have shown significant antibacterial and antifungal activities. For example, certain derivatives have demonstrated valuable antibacterial results in studies (Aziz‐ur‐Rehman et al., 2017). Similarly, other synthesized compounds from the same family have been noted for their antimicrobial activity against both gram-positive and gram-negative species, including antifungal activity against Candida albicans and Aspergillus niger (A. Chawla, 2016).
Anticancer Potential
The compound and its related derivatives have been explored for their potential anticancer effects. For instance, certain derivatives have exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing higher activities in some cases than reference drugs (B. Ravinaik et al., 2021). Furthermore, specific derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells, offering insights into their potential mechanisms of action (P. Ravichandiran et al., 2019).
Synthesis and Structural Characterization
Studies on the synthesis and structural characterization of this compound derivatives have contributed significantly to understanding their chemical properties and potential applications. Spectral analysis, X-ray crystallography, and theoretical computations like Density Functional Theory (DFT) have been employed for these purposes, enhancing our knowledge of the molecular geometry and electronic properties of these compounds (K. Sarojini et al., 2012).
Gelation Behavior and Supramolecular Chemistry
Some derivatives have been investigated for their gelation behavior and their role in supramolecular chemistry. The study of methyl functionality and multiple non-covalent interactions has revealed insights into the gelation/non-gelation behavior of these compounds, offering potential applications in material science and nanotechnology (P. Yadav, Amar Ballabh, 2020).
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-21-11-8-17-4-2-3-5-20(17)22(21)31-24/h2-11,16H,12-15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDPVINGUSELIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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